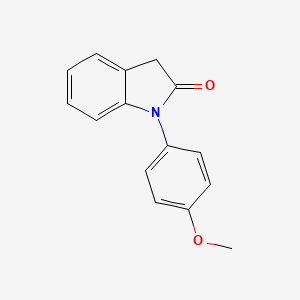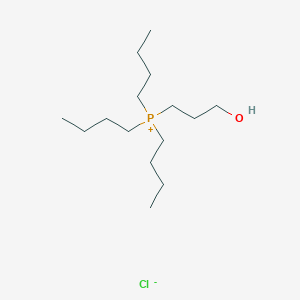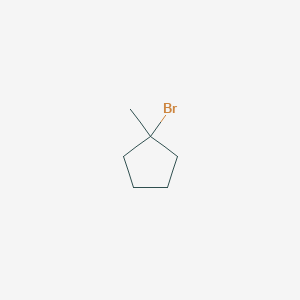
1-Bromo-1-methylcyclopentane
Vue d'ensemble
Description
1-Bromo-1-methylcyclopentane is a chemical compound with the formula C6H11Br. It has a molecular weight of 163.056 . This compound is also available as a 2D Mol file or as a computed 3D SD file .
Synthesis Analysis
The rate of heterolysis of this compound is determined by the equation v = k [RBr], mechanism E1 . A comparative correlation analysis of solvation effects in heterolysis of these substrates and 2-brom-2-methyladamantane was performed .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C6H11Br/c1-6(7)4-2-3-5-6/h2-5H2,1H3 . The corresponding InChIKey is JMIFEDFUMOQLGZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction of this compound heated in methanol follows the general pattern of a nucleophilic substitution reaction (SN1 mechanism) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a normal boiling temperature, critical temperature, and critical pressure . It also has a specific density and enthalpy of vaporization or sublimation as a function of temperature .Applications De Recherche Scientifique
Kinetics and Mechanism of Monomolecular Heterolysis
Research indicates that the rate of heterolysis of 1-Bromo-1-methylcyclopentane is determined by a specific mechanism known as E1. Comparative studies have been conducted to understand solvation effects in the heterolysis of this compound (Dvorko, Koshchii, & Ponomareva, 2003).
Formation of 1-Methylcyclopentyl Cation
Another study explores the formation of the 1-Methylcyclopentyl cation from this compound in various solutions. This investigation provides insight into the structural and conformational aspects of the compound (Olah, Bollinger, Cupas, & Lukas, 1967).
Role of Nucleophilic Solvation in Covalent Bond Heterolysis
The effect of solvents on the rate of heterolysis of this compound has been studied. This research is crucial for understanding how solvent properties influence the chemical behavior of the compound (Dvorko, Ponomareva, & Ponomarev, 2004).
Conformational Analysis
Studies have been conducted on the conformational equilibrium and stability of this compound. This includes analysis of its thermodynamically favored conformations, providing insights into its structural characteristics (Allinger & Liang, 1965).
Solvation and Conformational Effects in Heterolysis
Investigations into the solvation effects and the impact of conformational changes on the heterolysis of this compound have been crucial in understanding its chemical behavior under different conditions (Dvorko, Koshchii, & Ponomareva, 2003).
Mécanisme D'action
Target of Action
1-Bromo-1-methylcyclopentane is a halogenated alkane. Its primary targets are the tertiary hydrogens in alkanes . The bromine atom in the compound replaces the tertiary hydrogen, resulting in the formation of a new compound .
Mode of Action
The compound interacts with its targets through a process known as free-radical bromination . This process involves the replacement of a tertiary hydrogen atom in an alkane with a bromine atom . The reaction is initiated by light, which provides the energy needed for the bromine molecule to dissociate into free radicals .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the free-radical bromination of alkanes . This process results in the formation of alkyl bromides from alkanes . The reaction proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate .
Pharmacokinetics
The rate of heterolysis of the compound is determined by the equation v = k[rbr], indicating a first-order reaction . This suggests that the compound’s bioavailability may be influenced by its concentration.
Result of Action
The result of the action of this compound is the formation of this compound from methylcyclopentane . This transformation is a result of the replacement of a tertiary hydrogen atom with a bromine atom .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . Additionally, the reaction is initiated by light, suggesting that the presence and intensity of light can influence the compound’s action .
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-1-methylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(7)4-2-3-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFEDFUMOQLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513497 | |
| Record name | 1-Bromo-1-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19872-99-2 | |
| Record name | 1-Bromo-1-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-1-methylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)
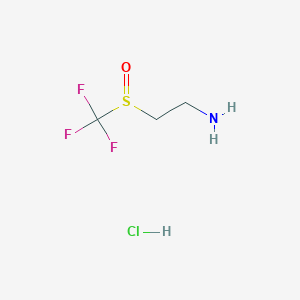

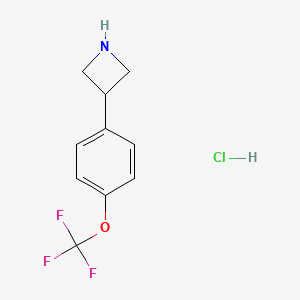
![2-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3049154.png)

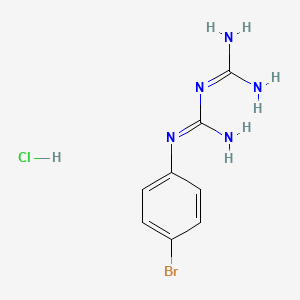
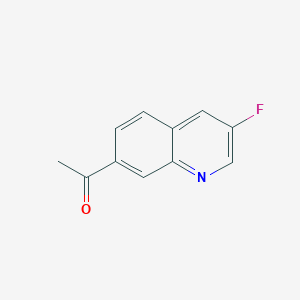

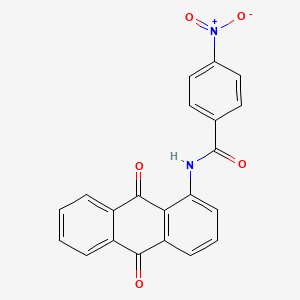
![(R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3049163.png)

